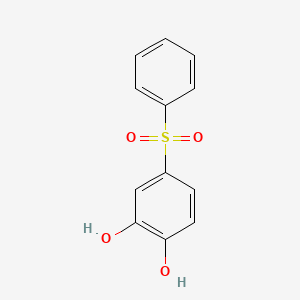

4-(苯磺酰基)-1,2-苯二酚

描述

The compound 4-(phenylsulfonyl)-1,2-benzenediol is part of a broader class of organic chemicals that feature both a benzene ring and a sulfonyl functional group. These compounds are significant due to their various applications in material science, catalysis, and organic synthesis. They are characterized by their unique structural frameworks, which influence their physical and chemical properties.

Synthesis Analysis

The synthesis of similar sulfonyl-containing aromatic compounds often involves regioselective protocols, as seen in the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. These compounds are produced via anodic oxidation of 2-aminodiphenylamine in water/ethanol mixtures, using sulfinic acids as nucleophiles. This method avoids toxic reagents and provides high yields, illustrating a common pathway that may align with the synthesis of 4-(phenylsulfonyl)-1,2-benzenediol (Sharafi-kolkeshvandi et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds, like 4-(4-Aminophenylsulfonyl)Benzenamine, showcases a typical arrangement where molecules are linked into polymers by pairs of N–H••O, N–H••N, and C–H••O hydrogen bonds. This structure impacts the compound's reactivity and interactions (Dileep et al., 2013).

Chemical Reactions and Properties

Compounds like 4-(phenylsulfonyl)-1,2-benzenediol often participate in various chemical reactions due to their sulfonyl and phenyl groups. For example, they can undergo nucleophilic aromatic substitution, enabling the synthesis of novel fluorescent scaffolds and probes, as seen in compounds with similar functional groups (Beppu et al., 2014).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are significantly influenced by the molecular arrangement. For example, the crystal structure analysis of compounds related to 4-(phenylsulfonyl)-1,2-benzenediol reveals interactions like hydrogen bonds and π–π interactions, which dictate their physical state and stability (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the functional groups, and the presence of intramolecular interactions, are pivotal. These properties can be deduced from the behavior of structurally similar sulfonamide derivatives, showcasing how the sulfonyl group impacts electron distribution and reactivity (Khazalpour & Nematollahi, 2015).

科学研究应用

抗菌和抗菌研究

- 4-(苯磺酰基)-1,2-苯二酚衍生物已被合成并研究其在抗菌和抗菌活性方面的潜力。例如,2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物对各种细菌表现出中等到显着的抗菌活性 (Khalid 等人,2016 年)。此外,一项关于调节对多重耐药菌株的抗生素活性的研究揭示了 4-(苯磺酰基)吗啉(属于磺胺类药物)作为抗菌剂的潜力 (Oliveira 等人,2015 年)。

癌症研究

- 含有苯磺酰基部分的化合物,如 4-(苯磺酰基)-1,2-苯二酚,已被评估其抗癌特性。例如,苯磺酰胺衍生物在计算和分子对接研究中对乳腺癌细胞系显示出有效的抗癌作用 (Mohamed 等人,2022 年)。

化学合成和表征

- 已有几项研究重点关注苯磺酰基衍生物的合成和表征。一项研究详细介绍了 1-N-苯基-4-(磺酰基)苯-1,2-二胺衍生物的电化学合成,展示了一种温和且区域选择性的合成方法 (Sharafi-kolkeshvandi 等人,2016 年)。另一个例子是通过 α-(苯磺酰基)二氟甲基苯甲酸酯的脱磺酰基化制备 1-芳基-2,2-二氟烯醇酯,表明苯磺酰基在有机合成中的多功能性 (Zhang 等人,2007 年)。

环境研究

- 在环境科学领域,已经开展了涉及酚类化合物(如 4-(苯磺酰基)-1,2-苯二酚)的研究。例如,关于生物质燃烧形成二次有机气溶胶的研究表明,邻苯二酚(一种酚类化合物)是一个关键前体,对理解空气污染动力学具有重要意义 (Finewax 等人,2018 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(benzenesulfonyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZNFGAKSIUZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208776 | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 4-(phenylsulfonyl)- | |

CAS RN |

60048-84-2 | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)

![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)

![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)

![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)

![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)

![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)

![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)

![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)